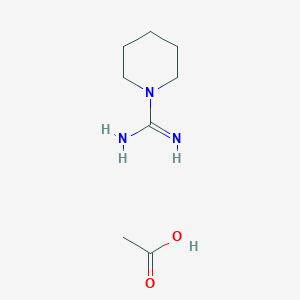

Piperidine-1-carboximidamide acetate

Descripción

Propiedades

IUPAC Name |

acetic acid;piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.C2H4O2/c7-6(8)9-4-2-1-3-5-9;1-2(3)4/h1-5H2,(H3,7,8);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHXDIUIQYHKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCN(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679719 | |

| Record name | Acetic acid--piperidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92658-58-7 | |

| Record name | Acetic acid--piperidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to Piperidine-1-carboximidamide Acetate in Medicinal Chemistry

Foreword: Unveiling the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, lauded for its favorable physicochemical properties that enhance drug-likeness, metabolic stability, and bioavailability.[1][2] When combined with the guanidinium-like carboximidamide moiety, a functional group known for its diverse biological activities, the resulting scaffold, Piperidine-1-carboximidamide, presents a compelling starting point for drug discovery endeavors. This technical guide delves into the medicinal chemistry landscape of Piperidine-1-carboximidamide acetate, offering a comprehensive exploration of its synthesis, potential biological targets, and a roadmap for its evaluation as a therapeutic candidate. While direct research on the acetate salt is limited, this guide consolidates information on the core molecule and related analogues to provide a robust framework for researchers, scientists, and drug development professionals.

The Molecular Blueprint: Synthesis and Physicochemical Characterization

A thorough understanding of a compound's synthesis and fundamental properties is the bedrock of any medicinal chemistry campaign. This section outlines the preparation and key characteristics of Piperidine-1-carboximidamide and its acetate salt.

Synthesis Pathway: From Precursors to the Acetate Salt

The synthesis of Piperidine-1-carboximidamide typically proceeds through the reaction of a piperidine source with a guanylating agent. A common and effective method involves the use of O-methylisourea sulfate and piperidine.[3] The subsequent formation of the acetate salt is a standard acid-base reaction.

Experimental Protocol: Synthesis of Piperidine-1-carboximidamide Acetate

Part A: Synthesis of Piperidine-1-carboximidamide (Free Base) [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine O-methylisourea sulfate (1 equivalent) and piperidine (2 equivalents).

-

Reaction Execution: Heat the mixture to reflux. The methanol generated during the reaction can be distilled off to drive the reaction to completion.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dissolve the resulting crude product in water.

-

Basify the aqueous solution by the dropwise addition of a concentrated sodium hydroxide solution under ice cooling to precipitate the free base.

-

Extract the aqueous phase multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield Piperidine-1-carboximidamide as a solid.

-

Part B: Formation of Piperidine-1-carboximidamide Acetate

-

Salt Formation: Dissolve the synthesized Piperidine-1-carboximidamide free base in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol).

-

Acid Addition: To this solution, add a stoichiometric amount (1 equivalent) of glacial acetic acid dropwise while stirring.

-

Isolation: The acetate salt may precipitate out of the solution. If not, the solvent can be slowly evaporated or a less polar co-solvent can be added to induce precipitation.

-

Purification: The resulting solid can be collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum to yield pure Piperidine-1-carboximidamide acetate.

Physicochemical Properties

Understanding the physicochemical profile of a compound is crucial for predicting its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | piperidine-1-carboximidamide;acetate | |

| CAS Number | 92658-58-7 | |

| Molecular Formula | C₈H₁₇N₃O₂ | |

| Molecular Weight | 187.24 g/mol | |

| Appearance | White to off-white solid | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

Structural Elucidation: The structure of the free base, Piperidine-1-carboximidamide, has been confirmed by X-ray crystallography. The piperidine ring adopts a chair conformation, a common and stable arrangement for this heterocycle.[3]

Biological Landscape: Potential Therapeutic Targets and Mechanisms of Action

Proteasome Inhibition: A Potential Avenue in Infectious Disease and Oncology

Recent studies have identified piperidine carboxamides as potent and selective inhibitors of the Plasmodium falciparum 20S proteasome β5 subunit (Pf20Sβ5).[4] This target is essential for the parasite's lifecycle, and its inhibition leads to parasite death.[4] The species selectivity observed for some piperidine carboxamides, with minimal inhibition of human proteasome isoforms, makes this an attractive therapeutic strategy for malaria.[4]

Proposed Mechanism of Action: Proteasome Inhibition

Caption: Proposed mechanism of action via proteasome inhibition.

Kinase Inhibition: A Focus on Cancer Therapeutics

The carboximidamide moiety is a known pharmacophore in kinase inhibitors. Studies on piperine-carboximidamide hybrids have demonstrated inhibitory activity against multiple kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-Dependent Kinase 2 (CDK2).[5] Furthermore, piperidine carboxamide derivatives have been investigated as potential Anaplastic Lymphoma Kinase (ALK) inhibitors.[1]

Proposed Signaling Pathways Targeted by Piperidine-1-carboximidamide Acetate

Caption: Potential kinase signaling pathways targeted by the compound.

A Roadmap for Evaluation: Experimental Workflows

To ascertain the therapeutic potential of Piperidine-1-carboximidamide acetate, a systematic evaluation of its biological activity is paramount. This section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a fundamental colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6]

Experimental Protocol: MTT Cytotoxicity Assay [7]

-

Cell Seeding: Seed cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of Piperidine-1-carboximidamide acetate in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Target-Based Screening: Proteasome and Kinase Inhibition Assays

Based on the activity of analogous compounds, evaluating the inhibitory potential of Piperidine-1-carboximidamide acetate against the proteasome and relevant kinases is a logical next step.

Experimental Protocol: In Vitro Proteasome Activity Assay [8][9]

-

Enzyme and Substrate Preparation: Use a commercially available purified 20S proteasome and a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

-

Assay Setup: In a 96-well black plate, add the assay buffer, the purified proteasome, and varying concentrations of Piperidine-1-carboximidamide acetate.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.

-

Data Acquisition: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value of the compound for proteasome inhibition.

Experimental Protocol: In Vitro ALK Kinase Assay [1]

-

Assay Components: Utilize a commercially available ALK kinase assay kit, which typically includes recombinant ALK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Assay Procedure: In a suitable microplate, combine the ALK enzyme, the substrate, and varying concentrations of Piperidine-1-carboximidamide acetate in the kinase reaction buffer.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Detection: After a defined incubation period, stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure ATP consumption.

-

Data Analysis: Determine the level of kinase activity at each compound concentration and calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) and Lead Optimization

While a detailed SAR for Piperidine-1-carboximidamide acetate cannot be established without extensive analog synthesis and testing, insights can be drawn from related series. For piperidine carboxamide proteasome inhibitors, modifications to the piperidine ring and the carboxamide moiety have been shown to significantly impact potency and selectivity.[4] Similarly, for kinase inhibitors, substitutions on the piperidine and the aromatic portions of related molecules have been crucial for optimizing activity against specific kinases.[5]

A Proposed Workflow for SAR Exploration

Caption: Iterative cycle for lead optimization.

Future Directions: Pharmacokinetics, In Vivo Efficacy, and Toxicological Assessment

Promising in vitro data should be followed by a comprehensive evaluation of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its in vivo efficacy and safety profile.

Key Considerations for Preclinical Development:

-

Pharmacokinetic Profiling: Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The presence of the piperidine moiety is generally associated with favorable pharmacokinetic properties.[10]

-

In Vivo Efficacy Models: Evaluate the therapeutic efficacy of Piperidine-1-carboximidamide acetate in relevant animal models of disease. For oncology indications, this would involve xenograft models using human cancer cell lines.[3] For infectious diseases like malaria, specific in vivo models of infection would be employed.[4]

-

Toxicology Studies: Conduct comprehensive toxicology studies to determine the compound's safety profile and identify any potential adverse effects.

Conclusion: A Scaffold of Promise

Piperidine-1-carboximidamide acetate represents a molecule of significant interest at the intersection of two privileged fragments in medicinal chemistry. While direct experimental data remains to be fully elucidated, the compelling biological activities of analogous compounds provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the fields of oncology and infectious diseases. The synthetic routes are accessible, and a clear path for its biological evaluation has been outlined in this guide. Through systematic investigation, the full potential of this promising scaffold can be unlocked, paving the way for the development of novel and effective medicines.

References

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(8), 941-953.e9. [Link]

-

Tong, J.-B., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(9), 105993. [Link]

-

Tiritiris, I. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3253. [Link]

-

Vardanyan, R., & Hruby, V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

-

Valera, E., et al. (2014). Proteasome Assay in Cell Lysates. Bio-protocol, 4(13), e1172. [Link]

-

Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & medicinal chemistry letters, 18(16), 4569–4572. [Link]

-

PubChem. (n.d.). Piperidine-1-carboxamidine. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2616-2632. [Link]

Sources

- 1. promega.de [promega.de]

- 2. CN113549007A - Preparation method of piperidine acetate compound - Google Patents [patents.google.com]

- 3. The efficacy and safety of ALK inhibitors in the treatment of ALK‐positive non‐small cell lung cancer: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-1-carboxamidine | C6H13N3 | CID 205051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Piperidine-Containing Compounds

Executive Summary

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical and structural properties, including a stable chair conformation, basicity, and the ability to engage in various molecular interactions, make it a cornerstone in the design of a vast array of therapeutic agents.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted biological activities of piperidine-containing compounds. We will explore the fundamental properties of the piperidine moiety, delve into its diverse therapeutic applications with a focus on underlying mechanisms of action, present detailed experimental protocols for activity assessment, and discuss the critical role of structure-activity relationships (SAR) in optimizing drug candidates.

The Piperidine Moiety: Physicochemical Properties and Pharmacological Significance

The piperidine ring is a saturated heterocycle with the formula (CH2)5NH.[3] Its prevalence in over twenty classes of pharmaceuticals stems from a unique combination of properties that enhance "druggability".[1][2]

-

Basicity and pKa: The nitrogen atom in the piperidine ring confers basicity, with a pKa of the conjugate acid around 11.1-11.2.[3][4] This allows the molecule to be protonated at physiological pH, enhancing water solubility and facilitating interactions with acidic residues in biological targets like receptors and enzymes.

-

Conformational Flexibility: Like cyclohexane, piperidine predominantly adopts a stable chair conformation.[3] This three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimal binding to target proteins. The ring can undergo rapid chair-chair interconversion, allowing it to adapt its shape to fit the steric demands of a binding pocket.[2][3]

-

Lipophilicity and ADME Properties: The piperidine scaffold itself provides a balance of hydrophilicity (due to the nitrogen atom) and lipophilicity (due to the hydrocarbon backbone). This balance is crucial for modulating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The presence of the piperidine motif often improves transport across biological membranes and can enhance metabolic stability, leading to favorable pharmacokinetic properties and reduced toxicity.[2]

A Spectrum of Biological Activity: Therapeutic Applications of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where its derivatives have found success.[5][6]

Central Nervous System (CNS) Disorders

The piperidine ring is a key feature in many CNS-active drugs due to its ability to interact with various neurotransmitter receptors and enzymes.[2]

-

Antipsychotics: Drugs like haloperidol and risperidone contain a piperidine moiety that is crucial for their antagonism of dopamine D2 and serotonin 5-HT2A receptors, forming the basis of their efficacy in treating schizophrenia.[3][7]

-

Opioid Analgesics: The 4-phenylpiperidine structure is central to potent analgesics like pethidine (meperidine) and fentanyl.[3][8] These compounds act as agonists at the μ-opioid receptor.

-

ADHD and Nootropics: Methylphenidate (Ritalin) and related stimulants feature a piperidine ring and are used to treat Attention-Deficit/Hyperactivity Disorder.[3][7]

-

Alzheimer's Disease: Donepezil, a piperidine derivative, is a cornerstone in Alzheimer's therapy, acting as a reversible inhibitor of acetylcholinesterase.[5]

Oncology

Piperidine derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[9][10] They are found in molecules designed to inhibit cell migration, arrest the cell cycle, and induce apoptosis by modulating critical signaling pathways like STAT-3, NF-κB, and PI3K/Akt.[9][10] The piperidine ring often plays a role in enhancing the potency, selectivity, and bioavailability of these targeted therapeutics.[11]

Infectious Diseases

The piperidine scaffold is also present in numerous agents developed to combat infectious diseases.

-

Antiviral Activity: Piperidine derivatives have shown efficacy against a range of viruses, including influenza and Hepatitis C.[12][13] For instance, certain quinoline-piperidine conjugates interfere with the early-to-middle stages of influenza virus replication.[14]

-

Antibacterial and Antifungal Activity: Various synthetic piperidine derivatives have demonstrated broad-spectrum antibacterial and antifungal properties, making them valuable leads in the fight against drug-resistant pathogens.[7][15]

Other Therapeutic Areas

The applications of piperidine-containing compounds extend to numerous other conditions, including:

-

Diabetes: Alogliptin and other dipeptidyl peptidase IV (DPP-4) inhibitors used for type 2 diabetes incorporate piperidine structures.[7][16]

-

Allergies: Antihistamines such as fexofenadine and loratadine utilize the piperidine scaffold.[5]

-

Cardiovascular Disease: The scaffold is found in various anti-hypertensive and anti-arrhythmic agents.[5]

| Drug Name | Therapeutic Class | Primary Molecular Target | Disease Indication |

| Haloperidol | Antipsychotic | Dopamine D2 Receptor | Schizophrenia |

| Fentanyl | Opioid Analgesic | μ-Opioid Receptor | Severe Pain |

| Methylphenidate | CNS Stimulant | Dopamine/Norepinephrine Transporter | ADHD |

| Donepezil | Acetylcholinesterase Inhibitor | Acetylcholinesterase | Alzheimer's Disease |

| Alogliptin | Antidiabetic | DPP-4 Enzyme | Type 2 Diabetes |

| Loperamide | Antidiarrheal | μ-Opioid Receptor (peripheral) | Diarrhea |

| Risperidone | Antipsychotic | Dopamine D2 / Serotonin 5-HT2A Receptors | Schizophrenia, Bipolar Disorder |

Unraveling Mechanisms of Action (MoA)

Understanding how a drug works at the molecular level is paramount. For piperidine-containing compounds, the MoA often involves precise interactions with G-protein coupled receptors (GPCRs) or enzymes.

Case Study: Opioid Receptor Agonism

Piperidine-based opioids like fentanyl bind to and activate μ-opioid receptors, which are GPCRs.[17][18] This activation initiates a downstream signaling cascade.

-

Receptor Binding: The protonated nitrogen of the piperidine ring forms a key ionic interaction with an acidic residue (e.g., Aspartate) in the receptor's binding pocket.

-

G-Protein Activation: Receptor activation leads to the dissociation of a coupled inhibitory G-protein (Gi/o).

-

Downstream Effects: The activated G-protein inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[17] It also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, ultimately producing analgesia.

Experimental Protocols for Biological Evaluation

Rigorous experimental validation is the bedrock of drug discovery. The following protocols are fundamental for assessing the biological activity of novel piperidine compounds.

In Vitro Assay: Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor. It is a self-validating system when appropriate controls are included.

Objective: To determine the binding affinity (Ki) of a novel piperidine compound for the μ-opioid receptor.

Principle: The assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (e.g., [³H]-DAMGO) for binding to the receptor.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂. Causality: This buffer maintains the physiological pH and provides necessary divalent cations for receptor integrity.

-

Receptor Source: Membranes prepared from cells overexpressing the human μ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a potent μ-opioid agonist) at a concentration equal to its Kd.

-

Test Compound: Serial dilutions of the piperidine derivative (e.g., from 100 µM to 1 pM).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive, high-affinity ligand like Naloxone. Trustworthiness: This control measures binding to non-receptor components and is crucial for calculating specific binding.

-

Total Binding Control: Vehicle (e.g., DMSO) instead of the test compound.

-

-

Assay Procedure:

-

In a 96-well plate, combine the receptor membranes, [³H]-DAMGO, and either the test compound, vehicle, or Naloxone.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. Causality: Rapid filtration separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[19]

-

Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.[19]

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Assay: MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.[20][21]

Objective: To determine the cytotoxic potential (CC₅₀) of a piperidine-containing anticancer candidate.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[20][21] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Plating:

-

Seed cancer cells (e.g., PC3 prostate cancer cells) into a 96-well plate at a density of 1 x 10⁴ cells/well.[22]

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the piperidine test compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound.

-

Include a Vehicle Control (e.g., 0.1% DMSO) and a Positive Control (a known cytotoxic drug like Doxorubicin). Trustworthiness: These controls ensure that the vehicle itself is not toxic and that the assay system is responsive to a known cytotoxic agent.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).[22]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Carefully remove the MTT-containing medium.

-

Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.[22][23]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.[22]

-

Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[20][22]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of the test compound to generate a dose-response curve.

-

Determine the CC₅₀ (the concentration of the compound that causes 50% cell death).

-

Structure-Activity Relationship (SAR) Studies

SAR studies are the intellectual engine of drug optimization. They involve systematically modifying the chemical structure of a lead compound to understand how specific changes affect its biological activity. For piperidine-containing molecules, key modifications include altering substituents on the piperidine nitrogen and at various positions on the ring.

For example, in the development of opioid analgesics, SAR studies revealed that:

-

An N-methyl group is common, but larger N-alkyl groups can decrease activity or introduce antagonism.

-

A phenyl group at the 4-position is critical for high affinity.

-

An ester or ketone group at the 4-position significantly impacts potency.

These insights, gained through iterative synthesis and biological testing, allow medicinal chemists to rationally design new analogs with improved efficacy, selectivity, and pharmacokinetic profiles.

Conclusion and Future Perspectives

The piperidine ring is a remarkably successful and enduring scaffold in drug discovery. Its favorable physicochemical properties and structural versatility have enabled the development of life-changing medicines across a broad spectrum of diseases.[1][5] The continued exploration of novel synthetic methodologies to access diverse piperidine derivatives, combined with advanced computational modeling and a deeper understanding of biological targets, ensures that this "privileged" structure will remain a vital component in the armamentarium of medicinal chemists for years to come. Future research will likely focus on developing highly selective and potent piperidine-based agents for increasingly complex and challenging disease targets, further cementing the legacy of this simple yet powerful heterocycle.

References

-

Wikipedia. Piperidine. [Link]

-

D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7339. [Link]

-

Mokgotho, M. P., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(30), 823-831. [Link]

-

Kumar, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a49-a65. [Link]

-

Cieślik, W., & Kaczor, A. A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117003. [Link]

-

Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153. [Link]

-

Teng, Y., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861342. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Zarubaev, V. V., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(7), 856. [Link]

-

D'yakonov, V. A., et al. (2021). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine. In PubChem Compound Database. [Link]

-

Gümrükçüoğlu, N., et al. (2009). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 483-487. [Link]

-

Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

-

A. P. (2023). MTT (Assay protocol). protocols.io. [Link]

- Meanwell, N. A., et al. (2015). Piperidine and piperazine derivatives and their use in treating viral infections and cancer.

-

Mao, Q. Q., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 839-848. [Link]

-

Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4), 377-381. [Link]

-

Pathan, H., & Williams, J. (2012). Basic opioid pharmacology: an update. Anaesthesia & Intensive Care Medicine, 13(11), 557-561. [Link]

-

Goel, P., et al. (2018). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]

- O'Neil, M.J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.

-

Khamitova, K. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 108-118. [Link]

-

Wikipedia. Fentanyl. [Link]

-

Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

-

Ammare, Y. (2020). Antibacterial activities of piperidine derived analogs. ResearchGate. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2844–2863. [Link]

-

Rossi, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1545-1558. [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. [Link]

-

ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. [Link]

-

Borbás, A., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6296. [Link]

-

Datusalia, A. K., & Sharma, S. S. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 488. [Link]

-

Hulme, E. C. (2018). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

-

Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

-

Wikipedia. Adamantane. [Link]

-

Mao, Q. Q., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. ijirt.org [ijirt.org]

- 7. academicjournals.org [academicjournals.org]

- 8. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2015080949A1 - Piperidine and piperazine derivatives and their use in treating viral infections and cancer - Google Patents [patents.google.com]

- 14. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. painphysicianjournal.com [painphysicianjournal.com]

- 18. Fentanyl - Wikipedia [en.wikipedia.org]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. MTT (Assay protocol [protocols.io]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Piperidine-1-carboximidamide Acetate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-carboximidamide acetate, a guanidine derivative incorporating a piperidine scaffold, stands as a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1][2] Similarly, the guanidinium group is a key pharmacophore in numerous biologically active compounds, recognized for its capacity for strong molecular interactions. This guide provides a comprehensive overview of Piperidine-1-carboximidamide acetate, delving into its historical context, synthesis, chemical properties, and potential applications. By synthesizing established synthetic protocols with insights into the broader significance of its constituent functional groups, this document serves as a technical resource for researchers engaged in the exploration of novel therapeutics.

Introduction: The Convergence of Two Privileged Scaffolds

The piperidine nucleus is a cornerstone in the design of therapeutic agents, with its presence noted in a substantial number of FDA-approved drugs.[1][3] This six-membered saturated heterocycle is favored for its ability to introduce a three-dimensional character to a molecule, which can be crucial for specific interactions with biological targets.[3] Furthermore, the piperidine moiety can positively influence a compound's metabolic stability and solubility.[1]

Parallel to the significance of the piperidine scaffold, the guanidine group has a rich history in medicinal chemistry. Guanidine itself was first prepared by Adolph Strecker in 1861 from guanine. Its derivatives have been explored for a wide range of therapeutic applications, most notably in the development of the anti-diabetic drug metformin.[4] The guanidinium cation's ability to form strong, bidentate hydrogen bonds with carboxylates and phosphates makes it a powerful tool for molecular recognition in biological systems.[5]

Piperidine-1-carboximidamide acetate emerges at the intersection of these two privileged structural motifs. While a specific "discovery" event for this particular salt is not prominently documented in the scientific literature, its existence is a logical consequence of the well-established practice of converting basic compounds into their acetate salts to enhance stability, solubility, and ease of handling. The synthesis of its parent free base, Piperidine-1-carboximidamide, has been described, and the formation of the acetate salt follows fundamental principles of acid-base chemistry.

Synthesis and Physicochemical Properties

The synthesis of Piperidine-1-carboximidamide acetate is a two-step process, commencing with the preparation of the free base, Piperidine-1-carboximidamide.

Synthesis of Piperidine-1-carboximidamide (Free Base)

A robust and well-documented method for the synthesis of Piperidine-1-carboximidamide involves the reaction of O-methylisourea sulfate with piperidine.[6] This reaction proceeds via nucleophilic substitution at the carbon atom of the O-methylisourea, with the piperidine acting as the nucleophile.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of O-methylisourea sulfate with two equivalents of piperidine.[6]

-

Reflux: Heat the mixture to reflux. The methanol generated during the reaction is distilled off to drive the reaction to completion.[6]

-

Precipitation of the Sulfate Salt: Upon cooling, Piperidine-1-carboximidamidinium sulfate precipitates and can be collected by filtration.[6]

-

Formation of the Free Base: Dissolve the collected sulfate salt in water. Under ice cooling, add a solution of sodium hydroxide dropwise to basify the solution.[6]

-

Extraction: Extract the aqueous phase with a suitable organic solvent, such as diethyl ether.[6]

-

Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield Piperidine-1-carboximidamide as a colorless solid.[6]

Synthesis of Piperidine-1-carboximidamide Acetate

The conversion of the free base to its acetate salt is a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolution: Dissolve the synthesized Piperidine-1-carboximidamide free base in a suitable solvent, such as isopropanol or ethanol.

-

Acidification: Add one equivalent of glacial acetic acid to the solution.

-

Crystallization: The Piperidine-1-carboximidamide acetate salt will precipitate upon addition of the acid or upon cooling the solution.

-

Isolation: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₁₇N₃O₂ | [7] |

| Molecular Weight | 187.24 g/mol | [7] |

| CAS Number | 92658-58-7 | [7] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents | Inferred |

Potential Applications in Drug Discovery

While specific pharmacological studies on Piperidine-1-carboximidamide acetate are not extensively reported, its structural components suggest a range of potential applications in drug discovery and development.

Guanidine-Based Interactions

The positively charged guanidinium group is known to interact with negatively charged residues in proteins, such as aspartate and glutamate. This makes it a valuable moiety for targeting enzymes and receptors where such interactions are critical for binding.[5]

Piperidine as a Scaffold

The piperidine ring provides a rigid, three-dimensional framework that can be further functionalized to explore structure-activity relationships (SAR).[3] Its presence can enhance the "drug-likeness" of a molecule by improving its pharmacokinetic profile.[1]

Potential Therapeutic Areas

Based on the activities of related compounds, Piperidine-1-carboximidamide acetate could serve as a starting point for the development of novel agents in several therapeutic areas:

-

Antimicrobial Agents: The guanidine moiety is found in several antimicrobial compounds.[8]

-

Enzyme Inhibitors: The ability of the guanidinium group to mimic the side chain of arginine suggests its potential as a building block for inhibitors of enzymes that process arginine-containing substrates.

-

Modulators of Ion Channels and Receptors: Piperidine-containing compounds have been identified as modulators of various ion channels and receptors, including TRPV1.[9]

Diagram: Potential Drug Discovery Workflow

Caption: A generalized workflow for utilizing Piperidine-1-carboximidamide acetate in a drug discovery program.

Analytical Methodologies

The characterization and quantification of Piperidine-1-carboximidamide acetate can be achieved through a combination of standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The spectra will show characteristic peaks for the piperidine ring protons and carbons, as well as signals for the guanidinium and acetate moieties.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, including N-H stretches of the guanidinium group and the carboxylate stretches of the acetate counter-ion.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the exact mass of the molecular ion, further validating the compound's identity.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a suitable technique for assessing the purity of Piperidine-1-carboximidamide acetate and for its quantification in various matrices.

Experimental Protocol: HPLC Method for Guanidinium Salts

A general HPLC method for the analysis of guanidinium salts can be adapted for Piperidine-1-carboximidamide acetate.[10]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is often employed. The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte.

-

Detection: UV detection at a low wavelength (around 200-210 nm) is suitable for detecting the guanidinium chromophore.

-

Derivatization (Optional): For enhanced sensitivity and specificity, pre-column derivatization with reagents like acetylacetone can be performed.[10] This creates a derivative with a stronger UV chromophore, allowing for detection at higher wavelengths with less interference.

Diagram: Analytical Workflow

Caption: A typical analytical workflow for the characterization and analysis of Piperidine-1-carboximidamide acetate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Piperidine-1-carboximidamide acetate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Piperidine-1-carboximidamide acetate represents a valuable chemical entity with untapped potential in the realm of drug discovery. Its synthesis is straightforward, building upon established chemical principles. By leveraging the favorable properties of both the piperidine scaffold and the guanidinium functional group, this compound serves as an attractive starting point for the design and synthesis of new molecular entities with a wide range of potential therapeutic applications. This guide provides a foundational understanding of its discovery, synthesis, and potential utility, aiming to facilitate further research and innovation in the field.

References

-

(2025-08-09) (PDF) Discovery of piperidine carboxamide TRPV1 antagonists - ResearchGate. Available at: [Link]

- (2025-08-09) A series of piperidine carboxamides were developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), an emerging target for the treatment of pain. A focused library of polar head groups led to the identification of a benzoxazinone amide that afforded good potency in cell-based assays. Synthesis and a QSAR model will be presented. Ó2008 Elsevier Ltd. All rights reserved.

-

(2025-10-21) Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

- (2025-10-21) Piperidine is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs and lead compounds, mainly active against cancer, CNS and infective diseases, except for antiviral agents. The piperidine is relatively universal structural motif which offers often relatively high chemical stability, modulation of lipophilicity vs. water solubility, H-bond donor vs. H-bond acceptor properties, or adaptation (via conformation changes) the shape of molecule to steric demands of binding pockets of molecular targets, i.e. crucial physicochemical parameters of considered drugs. From the biological perspective the presence of piperidine motif in structure enhances druggability as this heterocycle is relatively metabolically stable, facilitates drug transport through the natural membranes, improves pharmacokinetic (ADME) properties at often reduced toxicity.

- EP1288196A1 - Process for the preparation of organo guanidinium salts - Google Patents.

-

Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed. Available at: [Link]

-

Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed. Available at: [Link]

-

(2025-11-27) (PDF) Synthesis of guanidine-based salts with benzoate and citrate counterions for application as thermolatent bases - ResearchGate. Available at: [Link]

-

GUANIDINE HYDROCHLORIDE TESTING METHODS. Available at: [Link]

-

(2024-12-20) New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery - Technology Networks. Available at: [Link]

-

Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery - DSpace@MIT. Available at: [Link]

-

(2015-08-22) Antimicrobial and antioxidant activities of piperidine derivatives - Academic Journals. Available at: [Link]

-

Piperidine-1-carboximidamide - PMC - NIH. Available at: [Link]

-

(2017-06-14) Piperidine-based drug discovery - University of Arizona. Available at: [Link]

-

(2024-04-16) Bicyclic guanidine superbase carboxylate salts for cellulose dissolution - PMC - NIH. Available at: [Link]

-

Design, synthesis of guanidine derivatives and their anti-hyperglycemic evaluation - Der Pharma Chemica. Available at: [Link]

- US5082968A - Method of preparing hexaalkylguanidinium salts - Google Patents.

-

(2025-12-05) Guanidine | Formula, Uses, & Facts - Britannica. Available at: [Link]

-

HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

-

Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem - NIH. Available at: [Link]

-

Piperidine-1-carboxylic acid | C6H11NO2 | CID 9964094 - PubChem - NIH. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 92658-58-7|Piperidine-1-carboximidamide acetate|BLD Pharm [bldpharm.com]

- 8. academicjournals.org [academicjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Safe Handling of Piperidine-1-carboximidamide Acetate

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a detailed examination of the material safety data for Piperidine-1-carboximidamide Acetate (also known as Piperidine-1-carboxamidinium acetate), a compound utilized in various research and development applications. This document synthesizes available safety data to offer field-proven insights into its handling, storage, and emergency procedures, ensuring a self-validating system of laboratory safety.

Chemical Identification and Core Properties

-

IUPAC Name: acetic acid;piperidine-1-carboximidamide[1]

-

Synonyms: Piperidine-1-carboxamidinium acetate

-

CAS Number: 4705-39-9 (for piperidine-1-carboximidamide)[2]

-

Molecular Formula: C₈H₁₇N₃O₂ (Acetate Salt); C₆H₁₃N₃ (Base)[2][3]

-

Molecular Weight: 187.24 g/mol (Acetate Salt); 127.19 g/mol (Base)[2]

The molecule is an acetate salt of a guanidine derivative of piperidine. While specific data for the acetate salt is limited, the hazard profile is significantly influenced by the piperidine-1-carboximidamide cation. For a comprehensive risk assessment, it is prudent to consider the well-documented hazards of the parent heterocycle, piperidine, due to its structural contribution.

Hazard Identification and GHS Classification

Based on available Safety Data Sheets (SDS), Piperidine-1-carboximidamide Acetate is classified under the Globally Harmonized System (GHS) as follows:

-

Skin Irritation: Category 2[1]

-

Specific target organ toxicity — single exposure (Respiratory system): Category 3[1]

Signal Word: Warning[1]

Hazard Statements:

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6][7]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][7]

-

P312: Call a poison center or doctor if you feel unwell.[1]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

-

P362: Take off contaminated clothing and wash before reuse.[1]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][6]

Expert Insight: The GHS classification points to irritant properties. The causality behind this is likely the amine functionalities and the overall basicity of the guanidinium group, which can disrupt the lipid bilayers of skin and mucous membranes. While not classified as corrosive, prolonged contact should be avoided as it may lead to more severe tissue damage. The respiratory irritation potential necessitates handling in a well-ventilated area, preferably a fume hood, to prevent inhalation of dust or aerosols.

Physical and Chemical Properties

Detailed experimental data for Piperidine-1-carboximidamide Acetate is not widely available. The following table includes data for the salt where found, supplemented by data for the closely related piperidinium acetate and the parent piperidine structure for a more complete, albeit inferred, profile.

| Property | Value | Source |

| Appearance | White to off-white solid | [8] |

| Odor | Special ammonia aroma | [8] |

| Melting Point | 106 °C (for Piperidinium Acetate) | [8] |

| Boiling Point | 96-98 °C at 9 Torr (for Piperidinium Acetate) | [8] |

| Solubility | Soluble in water and some organic solvents | [8] |

| Flash Point | 4.4 °C (for Piperidinium Acetate) | [8] |

| Density | 0.9366 g/cm³ (for Piperidinium Acetate) | [8] |

| Stability | Stable under recommended storage conditions | [1] |

Incompatible Materials: Strong oxidizing agents.[1]

Hazardous Decomposition Products: Under combustion, it may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]

Risk Assessment and Handling Workflow

The following diagram outlines a logical workflow for risk assessment when working with Piperidine-1-carboximidamide Acetate. This process ensures that hazards are identified and appropriate control measures are implemented.

Caption: Risk assessment workflow for handling Piperidine-1-carboximidamide Acetate.

Experimental Protocols: Safe Handling and Emergency Procedures

-

Preparation: Before handling, ensure all necessary engineering controls (e.g., certified chemical fume hood) and personal protective equipment (PPE) are in place. This includes nitrile gloves, safety glasses with side shields or goggles, and a lab coat.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure to the powder. Use a spatula for transfers and avoid creating dust.

-

Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing. Be aware that it is soluble in water.[8]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Clean the work area and decontaminate any used equipment.

A self-validating safety protocol requires robust and readily accessible emergency procedures.

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of running water for at least 15 minutes.[1] If skin irritation persists, seek medical advice.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1][6][7] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[1][7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

-

Evacuation: Evacuate non-essential personnel from the spill area.

-

Ventilation: Ensure the area is well-ventilated, but avoid breathing vapors.[9]

-

Containment: Wearing appropriate PPE, contain the spill. For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material like sand or vermiculite and place in a sealed container for disposal.

-

Decontamination: Clean the spill area thoroughly with water once the material has been removed.[10]

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Fire-Fighting Measures

While Piperidine-1-carboximidamide Acetate itself does not have a specific flammability classification, the related compound piperidinium acetate has a low flash point (4.4°C), and the parent compound piperidine is a highly flammable liquid.[8][11] Therefore, it is crucial to treat this compound with caution regarding fire risk.

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO₂), dry powder, or water spray.[9][10]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may scatter the material.

-

Specific Hazards: Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5][6]

-

Chemical Stability: The compound is stable under recommended storage and handling temperatures and pressures.[1]

-

Conditions to Avoid: Avoid the generation of dust.[1]

References

-

Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]

-

PENTA. Piperidine - SAFETY DATA SHEET. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

ChemBK. Piperidinium acetate. [Link]

-

SWEPCO Lubricants LLC. Safety Data Sheet 333 SDS. [Link]

-

Carl ROTH. Safety Data Sheet. [Link]

-

Oreate AI Blog. Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

-

Carl ROTH. Safety Data Sheet: Piperidine. [Link]

-

PubChem. Piperidine-1-carboxamidine. [Link]

-

PubChem. CID 15621626. [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. Piperidine-1-carboxamidine | C6H13N3 | CID 205051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CID 15621626 | C6H13N3 | CID 15621626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. biosynth.com [biosynth.com]

- 6. chemos.de [chemos.de]

- 7. carlroth.com [carlroth.com]

- 8. chembk.com [chembk.com]

- 9. swepcolube.com [swepcolube.com]

- 10. carlroth.com [carlroth.com]

- 11. pentachemicals.eu [pentachemicals.eu]

Introduction: The Significance of the Guanidinium Moiety

An Application Note and Detailed Protocol for the Synthesis of Piperidine-1-carboximidamide Acetate

The guanidinium group is a cornerstone functional group in medicinal chemistry and the development of novel therapeutics.[1][2] Found in the amino acid arginine, its unique structural and electronic properties—notably its high basicity and ability to form multiple hydrogen bonds—allow it to participate in crucial molecular recognition events with biological targets such as enzymes and receptors.[2] Piperidine-1-carboximidamide is a valuable synthetic building block that incorporates this potent pharmacophore onto a stable piperidine scaffold, a common motif in many pharmaceuticals.[3][4]

This document provides a comprehensive, field-tested protocol for the synthesis of Piperidine-1-carboximidamide as its acetate salt. The acetate salt form is often preferred in drug development for its improved stability, crystallinity, and solubility compared to the free base. The protocol is structured in two primary stages: first, the synthesis of the Piperidine-1-carboximidamide free base via a robust guanidinylation reaction, followed by its conversion to the final acetate salt.

Chemical Reaction Overview

The synthesis follows a two-step sequence:

-

Guanidinylation: Piperidine is reacted with a suitable guanidinylating agent. This protocol details the use of O-methylisourea sulfate, which reacts with piperidine to form an intermediate sulfate salt of the desired product.[5] Subsequent treatment with a base liberates the Piperidine-1-carboximidamide free base.

-

Salt Formation: The isolated free base is then treated with acetic acid in a controlled manner to yield the final Piperidine-1-carboximidamide acetate salt.

PART 1: HEALTH AND SAFETY PRECAUTIONS

Researchers must perform a thorough risk assessment before beginning this procedure. All work should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

-

Piperidine: Highly flammable, toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[6][7][8] It is a volatile liquid with a strong, unpleasant odor.

-

O-Methylisourea Sulfate: A corrosive solid that can cause severe skin and eye irritation. Handle with care to avoid dust inhalation.

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Solutions are highly exothermic upon preparation.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed and may cause drowsiness or dizziness.

-

Acetic Acid (Glacial): Flammable liquid and vapor. Causes severe skin burns and eye damage.

Refer to the Safety Data Sheets (SDS) for all reagents before use.[6][7][8][9][10] An emergency eyewash and safety shower must be readily accessible.

PART 2: MATERIALS AND EQUIPMENT

Reagents and Solvents:

-

Piperidine (≥99%)

-

O-Methylisourea sulfate (or a suitable guanidinylating agent like 1H-Pyrazole-1-carboxamidine hydrochloride)[11][12][13]

-

Sodium hydroxide (NaOH), pellets or beads

-

Acetic acid, glacial (≥99.7%)

-

Diethyl ether, anhydrous

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Acetonitrile, HPLC grade (for recrystallization)

-

Celite (optional, for filtration)

-

Ice (for ice bath)

Equipment:

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Heating mantle with magnetic stirring capabilities

-

Magnetic stir bars

-

Dropping funnel

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Schlenk line or nitrogen/argon source (for inert atmosphere)

-

Standard laboratory glassware and clamps

-

pH paper or pH meter

PART 3: DETAILED SYNTHESIS PROTOCOL

Step 1: Synthesis of Piperidine-1-carboximidamide (Free Base)

This procedure is adapted from established methods for the guanylation of primary and secondary amines.[5] The core of this step is the nucleophilic attack of piperidine on the electrophilic carbon of O-methylisourea, leading to the displacement of methanol and formation of the guanidinium group.

1.1. Formation of the Sulfate Salt Intermediate:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add O-methylisourea sulfate (1 equivalent).

-

Add piperidine (2 equivalents). Causality: Using an excess of the amine (piperidine) ensures the complete consumption of the guanidinylating agent and drives the reaction to completion.[5]

-

Heat the reaction mixture under reflux with vigorous stirring. The methanol byproduct will begin to distill off.

-

Continue refluxing until the formation of a solid precipitate is observed, indicating the formation of 1-Piperidine-carboxamidinium sulfate. This process typically takes several hours.

-

Allow the mixture to cool to room temperature. The intermediate salt should precipitate nearly quantitatively.[5]

1.2. Liberation and Isolation of the Free Base:

-

Transfer the 1-Piperidine-carboxamidinium sulfate intermediate (e.g., 5.0 g, ~14 mmol, based on a 1:1 salt with H₂SO₄) to a beaker and dissolve it in 50 mL of deionized water.[5]

-

Prepare a solution of sodium hydroxide (2.1 equivalents, e.g., 1.2 g, 30 mmol) in 25 mL of deionized water.

-

Cool the dissolved sulfate salt solution in an ice bath to 0-5 °C. Causality: The neutralization of the sulfate salt is an exothermic process. Cooling is critical to prevent side reactions and ensure controlled liberation of the free base.

-

Slowly add the sodium hydroxide solution dropwise to the cooled, stirring sulfate salt solution. Monitor the pH to ensure it becomes strongly basic (pH > 12).

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring for 30 minutes.

-

Transfer the aqueous mixture to a separatory funnel and perform an extraction with diethyl ether (3 x 50 mL). Causality: The Piperidine-1-carboximidamide free base is significantly more soluble in organic solvents like diethyl ether than in the aqueous phase, allowing for its efficient separation from inorganic salts.

-

Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄).[5] Let it stand for 15-20 minutes to ensure all water is absorbed.

-

Filter off the drying agent.

-

Remove the solvent (diethyl ether) using a rotary evaporator. The product, Piperidine-1-carboximidamide, should be obtained as a colorless solid.[5] An approximate yield of 84% can be expected.[5]

Step 2: Synthesis of Piperidine-1-carboximidamide Acetate

This step involves a straightforward acid-base neutralization to form the desired acetate salt.

-

Dissolve the crude Piperidine-1-carboximidamide free base (1 equivalent) in a minimal amount of a suitable solvent such as ethyl acetate or isopropanol at room temperature.

-

In a separate flask, prepare a solution of glacial acetic acid (1.05 equivalents) in the same solvent. Causality: A slight excess of acetic acid ensures complete conversion of the basic free base to its acetate salt.

-

Slowly add the acetic acid solution dropwise to the stirring solution of the free base.

-

A precipitate of Piperidine-1-carboximidamide acetate should form upon addition. If no precipitate forms, the solution can be cooled in an ice bath or have a non-polar solvent (like hexane) added slowly to induce precipitation.

-

Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any residual unreacted starting materials or solvent.[3]

-

Dry the product under vacuum to a constant weight.

PART 4: PURIFICATION AND CHARACTERIZATION

-

Purification: The final product can be further purified by recrystallization. A saturated solution can be prepared in a hot solvent like acetonitrile or an ethanol/ether mixture. Cooling this solution slowly (e.g., at 0°C) will yield colorless crystals of high purity.[3][5]

-

Characterization: The identity and purity of the synthesized Piperidine-1-carboximidamide acetate should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=N).

-

Mass Spectrometry (MS): To confirm the molecular weight of the cation.

-

Melting Point Analysis: To assess purity.

-

PART 5: QUANTITATIVE DATA SUMMARY

| Reagent/Parameter | Molar Equivalent | Quantity (Example Scale) | Role / Purpose |

| O-Methylisourea sulfate | 1.0 | Varies | Guanidinylating Agent |

| Piperidine | 2.0 | Varies | Nucleophile/Substrate |

| Sodium Hydroxide | 2.1 (relative to sulfate salt) | 1.2 g | Base for neutralization |

| Acetic Acid | 1.05 (relative to free base) | Varies | Forms acetate salt |

| Reaction Conditions | |||

| Step 1 Reflux Temp. | N/A | Varies (solvent dependent) | Promote reaction |

| Step 1.2 Base Addition | N/A | 0-5 °C | Control exotherm |

| Step 2 Salt Formation | N/A | Room Temperature | Promote salt formation |

| Expected Yield | ~80-85% (for free base) | ~1.5 g (from 5g intermediate)[5] | Outcome |

PART 6: VISUALIZATION OF EXPERIMENTAL WORKFLOW

Caption: Workflow for the synthesis of Piperidine-1-carboximidamide Acetate.

References

-

Schneidemesser, T. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3253. [Link]

- Eldred, C. D., et al. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.

-

Al-Ostath, S., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2471-2486. [Link]

-

Schneidemesser, T. (2012). Piperidine-1-carboximidamide. Sci-Hub. [Link]

-

ResearchGate. (n.d.). Piperidine and acetic acid as catalysts for Knoevenagel condensation. Retrieved from [Link]

- CN113549007A - Preparation method of piperidine acetate compound. (2021).

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6250-6255. [Link]

- US6072075A - Guanidinylation reagents. (2000).

-

Katukojvala, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54471. [Link]

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6250-6255. [Link]

-

Addgene. (2018). Recovering Plasmid DNA from Bacterial Culture. [Link]

-

El-Gazzar, A. B. A., et al. (2024). Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. Molecular Diversity. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

-

Taylor, M. S. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

-

QIAGEN. (n.d.). Key Steps In Plasmid Purification Protocols. [Link]

Sources

- 1. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Piperidine synthesis [organic-chemistry.org]

- 5. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemos.de [chemos.de]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. biosynth.com [biosynth.com]

- 11. chemimpex.com [chemimpex.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scbt.com [scbt.com]

Application Notes and Protocols for the Analysis of Piperidine-1-carboximidamide Acetate by NMR and Mass Spectrometry

Introduction: The Significance of Piperidine-1-carboximidamide Acetate in Drug Discovery

Piperidine-1-carboximidamide and its derivatives are pivotal structural motifs in medicinal chemistry and drug development. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties.[1] The guanidinium group, characterized by its strong basicity and ability to form multiple hydrogen bonds, is crucial for molecular recognition and binding to biological targets.[2] The acetate salt of Piperidine-1-carboximidamide is of particular interest as it enhances the compound's solubility and suitability for pharmaceutical formulations.

Accurate and comprehensive analytical characterization is paramount for advancing drug candidates from discovery to clinical application. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure, confirming identity, and assessing the purity of novel chemical entities. These application notes provide detailed, field-proven protocols for the analysis of Piperidine-1-carboximidamide acetate, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles to ensure data integrity and reproducibility.

Molecular Structure and Properties

-

IUPAC Name: Piperidine-1-carboximidamide acetate

-

Molecular Formula: C₈H₁₇N₃O₂

-

Molecular Weight: 187.24 g/mol

-

Structure:

-

Cation: Piperidine-1-carboximidamidinium

-

Anion: Acetate

-

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis